5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol. It is classified as a tetrahydroisoquinoline derivative, which is a significant structural framework in medicinal chemistry due to its diverse biological activities. This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals, with potential applications in medicinal chemistry and organic synthesis.
The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves bromination of the precursor compound 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The general synthetic route includes the following steps:
This method allows for a straightforward approach to obtaining the desired brominated product while maintaining high yields.
The molecular structure of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one features a tetrahydroisoquinoline core with a bromine atom at the 5-position and a methyl group at the 7-position. The presence of these substituents significantly influences its chemical behavior and biological activity.
The compound's structural uniqueness arises from the combination of both bromine and methyl groups, which can affect its reactivity and interactions with biological targets.
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for generating novel derivatives with enhanced properties.
The mechanism of action for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific biological targets. The presence of the bromine atom may enhance its binding affinity to certain receptors or enzymes compared to non-brominated analogs. For example, in studies exploring isoquinoline derivatives' potential therapeutic effects, this compound has shown promise in antimicrobial and anticancer activities.
The specific interactions often involve binding to active sites on enzymes or receptors, potentially modulating signaling pathways relevant to disease processes .
These properties are critical for understanding how this compound can be handled in laboratory settings and its potential applications in drug development.
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific applications:
The compound's unique structure makes it valuable in research aimed at discovering new drugs and understanding their mechanisms of action .
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (C₁₀H₁₀BrNO) is a brominated and methylated derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, characterized by the molecular formula C₁₀H₁₀BrNO and the SMILES notation CC1=CC2=C(CCNC2=O)C(=C1)Br [1] [4]. Its synthesis relies on strategic methods for constructing the bicyclic core and introducing substituents with precise regiocontrol.
The Pictet–Spengler condensation remains the cornerstone synthetic strategy for building the 1,2,3,4-tetrahydroisoquinoline core. This classical reaction facilitates the direct formation of the tetrahydroisoquinoline ring system from readily available precursors.
The mechanism involves a critical sequence:
This mechanism provides inherent regioselectivity governed by the electronic and steric properties of the aryl ring substituents in the phenethylamine precursor. A methyl group meta to the ethylamine side chain directs electrophilic cyclization ortho and para to itself, facilitating the formation of the 7-methyl substituted scaffold required for subsequent bromination at C5 [3].
Achieving high yields and purity of the 7-methyl precursor necessitates careful optimization:
Table 1: Optimization Variables for Pictet-Spengler Synthesis of 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one Precursor
Variable | Options/Effects | Optimal Consideration for 7-Methyl Derivative |
---|---|---|
β-Arylethylamine | 2-(3-Methylphenyl)ethylamine | Essential for 7-methyl substitution; purity critical |
Carbonyl Source | Glyoxylic acid, Methyl/ethyl glyoxylate, Formaldehyde (for N-unsubstituted THIQs) | Glyoxylic acid for direct 1-one formation |
Acid Catalyst | Hydrochloric acid, Trifluoroacetic acid, Acetic acid, BF₃·OEt₂, Phosphorus oxychloride | TFA or AcOH often preferred for milder conditions |
Solvent | Dichloromethane, Toluene, Dimethylformamide, Ethanol, Water | Dichloromethane or Toluene for non-aqueous conditions |
Temperature | 0°C to Reflux | 25-80°C; depends on acid and substrate stability |
Reaction Time | Hours to Days | Monitored by TLC/HPLC; typically 4-24 hours |
While the core 1,2,3,4-tetrahydroisoquinoline scaffold in the target molecule is not inherently chiral (due to the planar amide at C1), strategies for enantioselective synthesis are crucial for accessing chiral non-racemic analogs or precursors where chirality is introduced elsewhere (e.g., at C1 in reduced forms or C3/C4).
Two primary approaches dominate enantioselective Pictet-Spengler cyclization for tetrahydroisoquinolines:
Table 2: Enantioselective Strategies for Tetrahydroisoquinoline Synthesis
Strategy | Key Feature | Example | Typical ee (%) | Limitations for Target |
---|---|---|---|---|
Chiral Auxiliary (N-Sulfinyl) | Diastereoselective cyclization; Auxiliary removed post-reaction | (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate | >90% | Requires auxiliary synthesis/attachment/removal steps |
Chiral Brønsted Acid Catalyst | Catalytic; Direct enantioselective iminium activation | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl phosphate | 80-95% | Sensitivity to substrate structure; Optimization needed |
Chiral Lewis Acid Catalyst | Catalytic; Metal-coordinated imine activation | Cu(OTf)₂/Chiral Bisoxazoline Complex | 70-90% | Moisture sensitivity; Cost of metal/ligand |
The synthesis of 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one often involves constructing the appropriately substituted tetrahydroisoquinolinone core first, followed by selective bromination. Methyl group introduction can occur either early (on the aromatic ring precursor) or late (via modification of the pre-formed heterocycle).
Electrophilic bromination of the 7-methyl-3,4-dihydroisoquinolin-1(2H)-one precursor is the most direct route to introduce the bromine atom specifically at C5:
While introducing the methyl group early in the phenethylamine precursor is often preferred, late-stage introduction onto the pre-formed heterocycle is feasible:1. Direct C-Methylation (Alkylation):* Electrophilic Methylation: Using strong methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under Friedel-Crafts conditions (Lewis acid catalyst like aluminum chloride) is generally unsuitable. The tetrahydroisoquinolinone nitrogen can quaternize, and the carbonyl oxygen and aromatic ring compete, leading to poor regioselectivity and potential N- or O-alkylation.* Directed Ortho-Metalation (DoM): This powerful strategy requires a suitable directing group on the nitrogen or the aromatic ring. Protecting the lactam nitrogen as an electron-withdrawing group (e.g., Boc, Ts) can sometimes enable ortho-lithiation using strong bases like n-butyllithium or tert-butyllithium at low temperatures (-78°C). Subsequent quenching with methyl iodide provides the methylated product. However, achieving regioselective lithiation meta to the lactam carbonyl (equivalent to C7 in the final molecule) is challenging and often complicated by competing lithiations and the directing effect of the carbonyl itself. This approach is less common for C7 methylation compared to starting with a meta-methyl substituted precursor.2. Transition Metal-Catalyzed Cross-Coupling:* Suzuki-Miyaura Coupling: If a halogen (bromine or iodine) is present at the desired position (C7) before constructing the tetrahydroisoquinoline core or via bromination at C7 first, coupling with methylboronic acid (CH₃B(OH)₂) is theoretically possible. However, methylboronic acid is prone to protodeboronation and homocoupling. More stable organotrifluoroborates or MIDA boronates might offer alternatives, but this route is generally inefficient and less preferred for methyl group introduction compared to using pre-methylated arenes.* Stille Coupling: Coupling an aryl halide (at C7) with trimethyltin chloride (CH₃)₃SnCl) using palladium catalysis can install the methyl group. However, the high toxicity of organotin reagents makes this method environmentally undesirable and unsuitable for large-scale synthesis.* Negishi Coupling: Coupling an aryl halide (at C7) with dimethylzinc (CH₃)₂Zn using palladium or nickel catalysts offers another route. Dimethylzinc is highly pyrophoric and requires stringent handling, limiting its practicality.
Consequently, introducing the methyl group early, by utilizing commercially available or readily synthesized 3-methylphenylacetic acid derivatives as the starting material for constructing the β-arylethylamine precursor, remains the most efficient and reliable strategy for incorporating the 7-methyl substituent in 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Bromination is then performed as a highly regioselective post-functionalization step on the 7-methyl substituted heterocycle [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1